molecular formula C12H11ClN2O2S B1425038 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-24-9

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1425038
M. Wt: 282.75 g/mol
InChI Key: NLBZVFMBUNUOLG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

Microwave Assisted Rapid and Efficient Synthesis of Nitrogen and Sulfur Containing Heterocyclic Compounds and Their Pharmacological Evaluation : This study highlights the synthesis of azetidinones and thiazolidinones, pharmacologically active compounds, using microwave-assisted reactions. These compounds exhibited notable antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Synthesis and Antimicrobial Evaluation

Synthesis of Some New 5‐[2‐{(1,2,3‐Benzotriazole)‐1‐yl‐methyl}‐1′‐(4′‐substituted aryl‐3′‐chloro‐2′‐oxo azetidine)]‐amino‐1,3,4‐thiadiazoles Antifungal and Antibacterial Agents

: This research entails the synthesis of novel thiadiazoles and azetidines, which were evaluated for their antifungal and antibacterial properties against various microbial strains. These compounds demonstrated significant antimicrobial activities, indicating their potential in therapeutic applications (Shukla & Srivastava, 2008).

Novel Synthesis and Antimicrobial Screening

Design, Synthesis, and Antimicrobial Study of Novel 1-(1,3-benzothiazol-2- yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones Through Ketene– imine Cycloaddition Reaction : This paper presents the synthesis of new azetidine derivatives and their subsequent antimicrobial screening. The compounds displayed moderate to excellent activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, and fungal strain Candida albicans (Gandhi et al., 2020).

Synthesis and Biological Activity Assessment

New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity : This research focused on synthesizing compounds combining thiazolidinones and azetidinones, and their subsequent biological activity assessment. The synthesized compounds exhibited notable antimicrobial properties comparable with standard drugs, making them potential candidates for therapeutic applications (Patel & Shaikh, 2010).

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-6-8(13)2-3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBZVFMBUNUOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 3
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 4
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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